molecular formula C12H15NO2 B13173148 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde

4-(3-Methoxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13173148
M. Wt: 205.25 g/mol
InChI Key: IIGKEIPBKUUMRK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with 3-methoxypyrrolidine under specific reaction conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c1-15-12-6-7-13(8-12)11-4-2-10(9-14)3-5-11/h2-5,9,12H,6-8H2,1H3

InChI Key

IIGKEIPBKUUMRK-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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